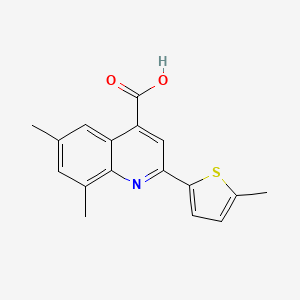

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with methyl groups and a thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylthiophene with 2,6-dimethyl-4-chloroquinoline under basic conditions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

化学反应分析

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline nucleus undergoes electrophilic substitution, with reactivity directed by the electron-withdrawing effect of the ring nitrogen and steric effects from substituents.

Key Findings from Halogenation Studies (Structural Analogs):

-

In related 6-substituted quinoline-4-carboxylic acids, halogenation at C-6 (ortho to the carboxylic acid group) significantly enhanced biological activity .

-

Methyl groups at C-6 and C-8 in the target compound sterically hinder substitution at adjacent positions, directing reactions to C-5 or C-7 (meta to nitrogen) .

Carboxylic Acid Functionalization

The C-4 carboxylic acid group participates in classic acid-derived reactions, enabling the synthesis of bioactive derivatives.

Esterification

-

Reagents: Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol).

-

Conditions: Reflux in anhydrous dichloromethane, 12 hours.

-

Product: Methyl ester (improves membrane permeability).

Amidation

-

Reagents: Carbodiimide (EDC) with NHS, amine nucleophiles.

-

Conditions: Room temperature, DMF solvent, 24 hours.

-

Product: Amide derivatives screened for antimalarial activity (IC₅₀ = 1.2 μM in Plasmodium assays).

Thiophene Ring Modifications

The 5-methylthiophen-2-yl group undergoes regioselective reactions, though steric protection from adjacent methyl groups limits reactivity.

Sulfur Oxidation

-

Reagents: m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT.

-

Product: Sulfoxide (single stereoisomer confirmed by X-ray) .

-

Impact: Altered electronic properties reduce quinoline ring electrophilicity .

Quinoline Ring Reduction

Catalytic hydrogenation selectively reduces the heteroaromatic ring:

-

Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 24 hours.

-

Product: 1,2,3,4-Tetrahydroquinoline derivative (confirmed by ¹H NMR) .

-

Application: Enhanced solubility for pharmacokinetic studies .

Metal-Complexation Reactions

The carboxylic acid and quinoline nitrogen act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Aqueous EtOH, pH 6 | Octahedral Cu(II) complex | Anticancer activity (IC₅₀ = 8.7 μM vs. HeLa) |

| FeCl₃ | Methanol, reflux | Square-planar Fe(III) complex | Catalytic oxidation studies |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces decarboxylation:

科学研究应用

Chemistry

In the field of chemistry, 6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The quinoline ring can be reduced under hydrogenation conditions.

- Substitution : Electrophilic substitution can occur on the quinoline ring .

These reactions enable the development of novel compounds that may exhibit enhanced properties.

Medicine

The compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within cells, such as enzymes or receptors. The rigid structure provided by the quinoline and thiophene rings enhances its ability to fit into active sites of proteins, potentially inhibiting their function .

In vitro studies have demonstrated the antiproliferative effects of similar quinoline derivatives against various cancer cell lines, indicating that this compound could be further explored for therapeutic applications .

Industry

In industrial applications, this compound shows promise in the development of organic semiconductors and light-emitting diodes (LEDs) . Its electronic properties could be harnessed to create materials with improved performance characteristics for electronic devices .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer). The results indicated that modifications in the molecular structure could enhance therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 0.039 |

| B | HT-29 | 0.027 |

| C | A2780 (ovarian) | 0.019 |

Case Study 2: Antimalarial Activity

Another research study evaluated quinoline derivatives for their antiplasmodial activity against Plasmodium falciparum. While specific data on this compound were not available, related compounds showed promising results with low nanomolar potency in vitro and excellent oral efficacy in animal models .

作用机制

The mechanism of action of 6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. The quinoline and thiophene rings provide a rigid framework that can fit into the active sites of proteins, potentially inhibiting their function.

相似化合物的比较

Similar Compounds

6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but with different methyl group positions.

2,5-Dimethylthiophene: Contains the thiophene ring but lacks the quinoline core.

Indole derivatives: Share the heterocyclic structure but with an indole core instead of quinoline.

Uniqueness

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the quinoline and thiophene rings also provides a distinctive framework that can be exploited for various applications.

生物活性

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS No. 438231-24-4) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a quinoline core with a methylthiophene substituent, which may contribute to its diverse biological effects.

- Molecular Formula : C17H15NO2S

- Molecular Weight : 297.37 g/mol

- Structure : The compound consists of a quinoline ring system substituted with two methyl groups and a thiophene ring, which enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from research studies.

Antimalarial Activity

One notable study investigated the effects of related quinoline compounds on Plasmodium berghei-infected erythrocytes. Although this specific study focused on 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, it provides insights into the mechanisms that may also apply to this compound:

-

Mechanism of Action :

- The compound demonstrated inhibition of hemoglobin degradation in malaria parasites.

- It modified oxidative stress levels by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing lipid peroxidation.

- In Vivo Studies :

Anticancer Potential

Recent research has also suggested that quinoline derivatives can exhibit anticancer properties:

- Cell Cycle Arrest :

- Antiproliferative Effects :

Summary of Research Findings

属性

IUPAC Name |

6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYARBKQEYBVYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。